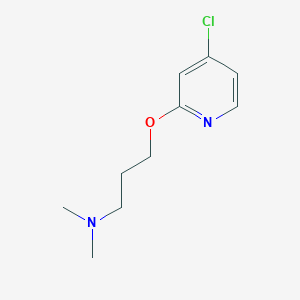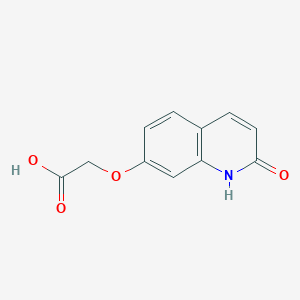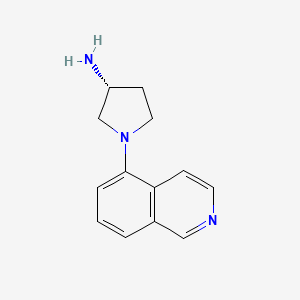
1-(Quinolin-3-yl)pyrazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Quinolin-3-yl)pyrazolidin-3-one is a heterocyclic compound that combines the structural features of quinoline and pyrazolidinone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline moiety is known for its biological activity, while the pyrazolidinone ring adds to the compound’s versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-3-yl)pyrazolidin-3-one typically involves the reaction of quinoline derivatives with pyrazolidinone precursors. One common method includes the condensation of 3-quinolinecarboxaldehyde with hydrazine derivatives under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as indium(III) chloride can be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Quinolin-3-yl)pyrazolidin-3-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different pyrazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Lead tetraacetate in acetic acid.
Reduction: Hydrogen gas with RANEY® nickel catalyst.
Substitution: Nucleophiles such as hydroxide, alkoxides, and amines.
Major Products Formed:
Oxidation: Pyrazolin-3-one derivatives.
Reduction: Imidazol-4-one derivatives.
Substitution: 1- and 2-substituted pyrazolidin-3-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interaction with biological targets.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(Quinolin-3-yl)pyrazolidin-3-one involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Quinoline: A nitrogenous base with a benzene ring fused to a pyridine ring.
Pyrazolidinone: A five-membered ring containing two nitrogen atoms and a carbonyl group.
Uniqueness: 1-(Quinolin-3-yl)pyrazolidin-3-one is unique due to its combined structural features of quinoline and pyrazolidinone, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
CAS No. |
88164-55-0 |
|---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-quinolin-3-ylpyrazolidin-3-one |
InChI |
InChI=1S/C12H11N3O/c16-12-5-6-15(14-12)10-7-9-3-1-2-4-11(9)13-8-10/h1-4,7-8H,5-6H2,(H,14,16) |
InChI Key |
QNZORRWYDCGEJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(NC1=O)C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11886602.png)
![2-Sulfanylidene-2,4-dihydro[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11886610.png)




![6-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11886647.png)


![4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11886670.png)



